molecular formula C10H19O6PS2 B1675926 Malathion CAS No. 121-75-5

Malathion

Cat. No. B1675926
CAS RN: 121-75-5
M. Wt: 330.4 g/mol
InChI Key: JXSJBGJIGXNWCI-UHFFFAOYSA-N
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Description

Malathion is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor . It is used in agriculture, residential landscaping, public recreation areas, and public health pest control programs such as mosquito eradication . It is also used to kill fleas on pets and to treat head lice on humans .


Synthesis Analysis

Malathion enantiomers were prepared from ®- or (S)-malic acid in three steps. Enantiomers of malathion were converted to the corresponding enantiomers of malaoxon in 52% yield by oxidation . A tailor-made method with highly specific recognition to the template was developed using malathion as a template, methacrylic acid (MAA) as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a crosslinker, azodiisobutyronitrile (AIBN) as an initiator, and the acetonitrile-chloroform (1:1, v/v) as a porogen .


Molecular Structure Analysis

Malathion is a compound that inhibits acetylcholinesterase, which is a diverse family of chemicals. Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme . The molecular recognition mechanism of malathion and MAA was evaluated by molecular simulation, ultraviolet spectrometry (UV), and 1 H-nuclear magnetic resonance ( 1 H-NMR) .


Physical And Chemical Properties Analysis

Malathion is a clear colorless liquid with a molar mass of 330.358021. It has a density of 1.23 g/cm³, a melting point of 2.9 °C, and a boiling point of 156 to 157 °C at 0.7 mmHg . It is soluble in water, ethanol, and acetone, and very soluble in ethyl ether .

Scientific Research Applications

Environmental Impact and Ecotoxicology

Malathion, an organophosphorus insecticide widely used in agriculture and residential applications, has raised concerns due to its negative impacts on human health and ecosystems. Research by S. Poomagal et al. (2020) used a Fuzzy Cognitive Map (FCM) approach to analyze the hazardous effects of Malathion on the environment, particularly air, water, and soil. The study identified factors causing damage to health and ecosystems due to Malathion, establishing a mathematical relationship between these factors and their effects on the environment. This research underscores the importance of understanding the comprehensive impacts of pesticides like Malathion on various environmental components (Poomagal et al., 2020).

Biodegradation and Environmental Remediation

Neurotoxicity and Neuroprotection

The neurotoxic effects of Malathion, particularly its inhibition of the acetylcholinesterase enzyme, have been a significant concern, leading to studies on potential neuroprotective interventions. Research by M. Abdel-Daim et al. (2020) explored the beneficial effects of diallyl sulphide (DAS) and thymoquinone (TQ) against Malathion-induced oxidative stress in rat cerebral, hepatic, and renal tissues. This study found that DAS and TQ could ameliorate biochemical and oxidative effects of Malathion, suggesting their potential as neuroprotective agents (Abdel-Daim et al., 2020).

Toxicological Studies and Health Risks

Investigations into the toxicological profile of Malathion have revealed various health risks associated with its exposure. A comprehensive review by A. Badr (2020) summarizes toxic effects reported in mammals, including the potential for Malathion to affect almost every organ, with notable CNS toxicity. The review calls for increased awareness of Malathion's risks and a reevaluation of exposure levels, highlighting the need for further research into its carcinogenicity, genotoxicity, and impact on reproductive health (Badr, 2020).

Safety And Hazards

Exposure to very high levels of malathion for a short period in air, water, or food may cause difficulty breathing, chest tightness, vomiting, cramps, diarrhea, blurred vision, sweating, headaches, dizziness, loss of consciousness, and death . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

Future Directions

Malathion is part of an integrated overall strategy to control mosquitoes. In particular, malathion is an adulticide, used to kill adult mosquitoes . Given the current importance of aerial mosquito spraying as a tool to minimize transmission of the Zika virus and other mosquito-borne diseases, EPA has provided mosquito control professionals in local governments and mosquito control districts with advice on malathion aerial spraying to reduce risks .

properties

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
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InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3
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InChI Key

JXSJBGJIGXNWCI-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
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Molecular Formula

C10H19O6PS2
Record name MALATHION
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DSSTOX Substance ID

DTXSID4020791
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Molecular Weight

330.4 g/mol
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Physical Description

Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999), Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH], Liquid, YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Deep-brown to yellow liquid with a garlic-like odor., Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.]
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Boiling Point

313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992), 156-157 °C at 7.00E-01 mm Hg, BP: 156-157 °C at 0.7 mm Hg, 140 °F (decomposes), 140 °F (Decomposes)
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Flash Point

greater than 325 °F (NTP, 1992), Above 325 °F (tag open cup), 163 °C c.c., >325 °F (open-cup), (oc) >325 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 143 mg/L at 20 °C, Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons, Soluble in ethanol, benzene and ethyl ether, 1.65e-01 g/L, Solubility in water, mg/l: 143 (very slightly soluble), 0.02%
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Density

1.234 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2076 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.234 at 77 °F, 1.21
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0375.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

Relative vapor density (air = 1): 11.4
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Vapor Pressure

4e-05 mmHg at 86 °F (NTP, 1992), 0.00004 [mmHg], 3.97X10-5 mm Hg at 30 °C, Vapor pressure at 30 °C: negligible, 0.00004 mmHg
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0375.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Malathion is a nonsystemic, wide-spectrum organophosphate insecticide. It inhibits acetylcholinesterase activity of most eukaryotes. Malathion is toxic to aquatic organisms, but has a relatively low toxicity for birds and mammals. The major metabolites of malathion are mono- and di-carboxylic acid derivatives, and malaoxon is a minor metabolite. However, it is malaoxon that is the strongest cholinesterase inhibitor. Cholinesterases catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a reaction necessary to allow a cholinergic neuron to return to its resting state after activation. Because of its essential function, chemicals that interfere with the action of cholinesterase are potent neurotoxins, causing muscle spasms and ultimately death., Muscle dysfunction in acute organophosphorus (OP) poisoning is a cause of death in human. The present study was conducted to identify the mechanism of action of OP in terms of muscle mitochondrial dysfunction. Electromyography (EMG) was conducted on rats exposed to the acute oral dose of malathion (400 mg/kg) that could inhibit acetylcholinesterase activity up to 70%. The function of mitochondrial respiratory chain and the rate of production of reactive oxygen species (ROS) from intact mitochondria were measured. The bioenergetic pathways were studied by measurement of adenosine triphosphate (ATP), lactate, and glycogen. To identify mitochondrial-dependent apoptotic pathways, the messenger RNA (mRNA) expression of bax and bcl-2, protein expression of caspase-9, mitochondrial cytochrome c release, and DNA damage were measured. The EMG confirmed muscle weakness. The reduction in activity of mitochondrial complexes and muscular glycogen with an elevation of lactate was in association with impairment of cellular respiration. The reduction in mitochondrial proapoptotic stimuli is indicative of autophagic process inducing cytoprotective effects in the early stage of stress. Downregulation of apoptotic signaling may be due to reduction in ATP and ROS, and genotoxic potential of malathion. The maintenance of mitochondrial integrity by means of artificial electron donors and increasing exogenous ATP might prevent toxicity of OPs., ... The current study investigates the influence of malathion on insulin signaling pathways and the protective effects of N-acetylcysteine (NAC). Malathion (200 mg/kg) and NAC (2 g/L) were administered orally to rats, during 28 consecutive days. Malathion increases plasma glucose, plasma insulin and glycated hemoglobin levels. Further, we observed an increase of insulin resistance biomarkers and a decrease of insulin sensitivity indices. The GP, GSK3beta and PEPCK mRNA expressions were amplified by malathion while, the expression of glucokinase gene is down-regulated. On the basis of biochemical and molecular findings, it is concluded that malathion impairs glucose homeostasis through insulin resistance and insulin signaling pathways disruptions in a way to result in a reduced function of insulin into hepatocytes. Otherwise, when malathion-treated rats were compared to NAC supplemented rats, fasting glucose and insulin levels, as well as insulin resistance indices were reduced. Furthermore, NAC restored liver GP and PEPCK expression. N-acetylcysteine showed therapeutic effects against malathion-induced insulin signaling pathways disruption in liver. These data support the concept that antioxidant therapies attenuate insulin resistance and ameliorate insulin sensitivity., The cardiovascular actions of antic-ChE agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels and actions in the CNS. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, /LABORATORY ANIMALS: Acute Exposure/ It was established in experiments on noninbred albino rats that acute intoxication with malathion (0.75 LD50) /administered instramuscularly/ reduced the function of Th1 cells more significantly than the function of Th2 lymphocyte, decreases the activity of B cells and NK cells, blood levels of TNFa, IL-1b and IL-6, IFN-g, IL-2, and IL-4, while not significantly affecting the concentration of IL-10 and IL-13. Atropine (10 mg/kg) under conditions of acute malathion intoxication improved the function of T cells and B lymphocytes, NK cells, as well as the synthesis of immunoregulatory cytokines IFN-g, IL-2, and IL-4. At the same time, atropine in malathion intoxicated rats had no effect on suppression of the synthesis of proinflammatory cytokines TNF, IL-1g and IL-6 as well as the content of anti-inflammatory cytokines IL-10 and IL-13.
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Impurities

As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%)., Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion.
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Product Name

Malathion

Color/Form

Colorless or slightly yellow, Clear colorless liquid when pure, Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F]

CAS RN

121-75-5
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Melting Point

37.1 °F (NTP, 1992), 3.85 °C, 2.8 °C, 3 °C, 37.1 °F, 37 °F
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Synthesis routes and methods I

Procedure details

The aqueous solution of dimethyldithiophosphoric acid prepared in Example 1 was combined with diethyl maleate (1.33 kg) and hydroquinone (3.3 g), and the resulting two-phase mixture was heated for 8 h at 53-57° C. under nitrogen atmosphere. The two-phase mixture was cooled to 22-30° C., and the phases were separated. The organic phase was washed with water (2×1 kg) to afford crude malathion (1.86 kg) containing at least about 30% (w/w) diethyl fumarate.
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Synthesis routes and methods II

Procedure details

The solution of dimethyl dithiophosphoric acid was added to diethyl maleate (the ratio of dimethyl dithiophosphoric acid to diethyl maleate was approximately 1-1.25 kg:1.2 kg). Hydroquinone (approximately 3 grams) was added to the mixture. The reaction mixture which contains two separate solutions, an organic solution of diethyl maleate and an aqueous solution of dimethyl dithiophosphoric acid, was mixed for about 8 hours at 53° C. under a nitrogen atmosphere. After mixing, the reaction was cooled to ambient temperature and the organic and aqueous solutions were separated. The organic or diethyl maleate solutions which contained malathion was washed two (2) times with water (approximately 1 liter each time). The organic and aqueous solutions were separated and the malathion in the solution of diethyl maleate retained. This reaction yielded approximately 1.5-1.9 kg of malathion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Malathion
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Citations

For This Compound
154,000
Citations
P Flessel, PJE Quintana… - Environmental and …, 1993 - Wiley Online Library
… In contrast to the cytogenetic effects of technical grade malathion, … Workers who apply technical grade malathion and other … of malathion mixtures in gene mutation assays, malathion has …
Number of citations: 139 onlinelibrary.wiley.com
NL Wolfe, RG Zepp, JA Gordon… - Environmental …, 1977 - ACS Publications
… of malathion in soils and reported that the rate of malathion degradation was directly related to malathion … Studies of malathion in relation to aquatic ecosystems have dealt primarily with …
Number of citations: 170 pubs.acs.org
K Newhart - California Environmental Protection Agency, 2006 - bio-nica.info
Malathion is an organophosphorus insecticide used in public health, residential, and agricultural settings as early as 1950. Over 100 food crops can be treated with malathion, and …
Number of citations: 97 www.bio-nica.info
MB Kralj, U Černigoj, M Franko, P Trebše - Water research, 2007 - Elsevier
… According to the fact that malathion is still widely used in agriculture, it was our aim to evaluate the behavior of malathion, its degradation products malaoxon and isomalathion, as well …
Number of citations: 135 www.sciencedirect.com
WN Aldridge, JW Miles, DL Mount, RD Verschoyle - Archives of toxicology, 1978 - Springer
… malathion. It seems almost certain that the isomalathion was produced during storage of the formulated malathion… toxicity of many field samples of malathion has been confirmed by an …
Number of citations: 205 idp.springer.com
E Yarsan, M Tanyuksel, S Celik… - Bulletin of environmental …, 1999 - researchgate.net
… Mice of Group 5 were used as control for malathion and fed the commercial ration containing no pesticides. Mice of Group 6, 7 and 8 were given malathion orally (100; 500 and 1500 mg/…
Number of citations: 114 www.researchgate.net
L Brenner - Journal of Pesticide Reform, 1992 - ERIC
Discusses research findings about malathion, a widely used insecticide, concerning potential for human exposure; how malathion works and is used; toxicity; carcinogenicity; …
Number of citations: 52 eric.ed.gov
N Choudhary, R Goyal, SC Joshi - Journal of environmental biology, 2008 - jeb.co.in
… Malathion is widely used as a potent pesticide in many … Malathion also suppressed the level of testosterone significantly. Results of the present study clearly suggest that malathion …
Number of citations: 105 www.jeb.co.in
MR Bonner, J Coble, A Blair… - American journal of …, 2007 - academic.oup.com
… Overall, lifetime days of malathion use (top tertile of exposure, … was not associated with malathion use, although the number … In summary, malathion exposure was not clearly associated …
Number of citations: 166 academic.oup.com
JJ Fortunato, G Feier, AM Vitali, FC Petronilho… - Neurochemical …, 2006 - Springer
… in cortex, striatum in the acute malathion protocol and hippocampus in the chronic malathion protocol. Our results demonstrated that malathion induced oxidative stress and modulated …
Number of citations: 135 idp.springer.com

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